1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene

Lipophilicity Drug-likeness Bioisostere design

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene (CAS 1805525-46-5) is a pentasubstituted nitrobenzene derivative with the molecular formula C₇H₃BrF₃NO₃ and a molecular weight of 286.00 g/mol. The benzene ring bears a bromine atom at position 1, a nitro group at position 2, a fluorine atom at position 4, and a difluoromethoxy (-OCF₂H) group at position 5.

Molecular Formula C7H3BrF3NO3
Molecular Weight 286 g/mol
CAS No. 1805525-46-5
Cat. No. B1410237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene
CAS1805525-46-5
Molecular FormulaC7H3BrF3NO3
Molecular Weight286 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)OC(F)F)Br)[N+](=O)[O-]
InChIInChI=1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)4(9)2-5(3)12(13)14/h1-2,7H
InChIKeyFKYKUAVNGOZKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene (CAS 1805525-46-5): A Multi-Halogenated Nitrobenzene Building Block for Procurement Evaluation


1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene (CAS 1805525-46-5) is a pentasubstituted nitrobenzene derivative with the molecular formula C₇H₃BrF₃NO₃ and a molecular weight of 286.00 g/mol . The benzene ring bears a bromine atom at position 1, a nitro group at position 2, a fluorine atom at position 4, and a difluoromethoxy (-OCF₂H) group at position 5 . This specific substitution pattern places the bromine ortho to the electron-withdrawing nitro group while positioning the difluoromethoxy group para to the nitro and ortho to the bromine, creating a distinctive electronic and steric environment that governs its reactivity in cross-coupling and nucleophilic aromatic substitution reactions. The compound is supplied as an oil at room temperature with a typical purity specification of 95% .

1 Multi-halogenated building block with orthogonal Br, F, and OCF₂H handles for sequential functionalization
2 Oil form at ambient temperature enables direct volumetric dispensing for automated parallel synthesis
3 Activated aryl bromide supports mild-condition Suzuki-Miyaura cross-coupling without pre-activation

Why Generic Substitution Fails for 1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene: Substitution Pattern Dictates Reactivity Outcomes


Compounds within the bromo-fluoro-nitrobenzene family cannot be interchanged indiscriminately because the relative positions of the bromine, nitro, fluorine, and difluoromethoxy substituents govern every subsequent synthetic transformation. The target compound's bromine at position 1 is activated for oxidative addition in palladium-catalyzed cross-coupling by the ortho-nitro group, while the para-difluoromethoxy group provides an additional tunable synthetic handle that can participate as a pseudohalogen leaving group under aminodehalogenation conditions—a capability absent in non-OCF₂H analogs [1]. Replacing the difluoromethoxy group with a methoxy (-OCH₃) eliminates the lipophilic hydrogen bond donor character and conformational polarity switching unique to -OCF₂H [2]. Removing the fluorine at position 4 alters the ring electronics and reduces the molecular weight, shifting both reactivity and physicochemical properties. Empirical evidence demonstrates that these substitution pattern differences produce quantifiable changes in lipophilicity (ΔXLogP3 > 1.0), cross-coupling selectivity, and downstream synthetic versatility [3].

OCF₂H removal
Replacing the difluoromethoxy group with methoxy eliminates pseudohalogen leaving group ability and conformational polarity switching, limiting sequential SNAr strategies.
4-Fluoro omission
Absence of the fluorine substituent shifts ring electronics, which may alter reactivity order in nucleophilic aromatic substitution and downstream selectivity.
Cl instead of Br
Chloro analogs show significantly slower oxidative addition in cross-coupling; using them may require higher catalyst loading and longer reaction times, affecting route efficiency.

Quantitative Differentiation Evidence: 1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of OCF₂H-Containing vs. Non-OCF₂H Nitrobenzene Analogs

The incorporation of the difluoromethoxy (-OCF₂H) group at position 5 of the target compound substantially elevates computed lipophilicity compared to the closest non-OCF₂H analog. PubChem XLogP3 data for a structurally proximal isomer (1-bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene, CAS 1807244-22-9) yields a value of 3.5 [1]. In contrast, 1-bromo-4-fluoro-2-nitrobenzene (CAS 446-09-3), which lacks the OCF₂H substituent entirely, records an XLogP3 of only 2.4 [2]. The ΔXLogP3 of +1.1 translates to an approximately 12.6-fold higher octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential. The difluoromethoxy analog 1-bromo-4-(difluoromethoxy)-2-nitrobenzene (CAS 865886-84-6), which retains OCF₂H but lacks the 4-fluoro substituent, also registers XLogP3 = 3.5 [3], confirming that the OCF₂H group is the dominant driver of the lipophilicity increase rather than the additional aryl fluorine.

Lipophilicity profile
Computed property
ΔXLogP3 ≈ +1.1 vs. non-OCF₂H analog
~12.6× higher partition coefficient
Supports membrane permeability predictions for OCF₂H-retaining intermediates in the lead-like logP range.
Computed XLogP3; no experimental logP available for the target compound.
Lipophilicity Drug-likeness Bioisostere design

Bromine as a Superior Cross-Coupling Handle: Reactivity Ranking vs. Chloro Analog

The bromine atom at position 1 of the target compound provides a kinetically competent handle for palladium-catalyzed cross-coupling reactions, operating through oxidative addition at Pd(0). The established reactivity hierarchy for aryl halides in Suzuki-Miyaura coupling is I > OTf ≥ Br >> Cl [1]. This places the target compound's bromine substituent in a reactivity tier approximately 10–100× faster in oxidative addition than the corresponding chloro analog (1-chloro-5-difluoromethoxy-4-fluoro-2-nitrobenzene), based on well-characterized relative rate data for aryl bromides versus aryl chlorides under standard Pd(PPh₃)₄ catalysis [2]. The ortho-nitro group further activates the bromine toward oxidative addition by withdrawing electron density from the C-Br bond, lowering the activation barrier compared to bromonitrobenzenes lacking the additional electron-withdrawing substituents. This enables milder reaction conditions (lower temperature, shorter reaction times) and broader boronic acid substrate scope than would be achievable with the chloro analog.

Cross-coupling reactivity
Class-level inference
Estimated 10–100× faster oxidative addition vs. aryl-Cl analog under Pd(0) catalysis
May enable milder coupling conditions and broader boronic acid scope compared to chloro derivative.
Relative rate based on class-level kinetic data; no direct measurement for this compound.
Suzuki-Miyaura coupling Oxidative addition Halogen reactivity

Difluoromethoxy Group as a Tunable Pseudohalogen: Aminodehalogenation Reactivity Differentiates OCF₂H from OCH₃ and Cl

The difluoromethoxy group at position 5 of the target compound can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under aminodehalogenation conditions, a capability that is entirely absent in methoxy (-OCH₃) analogs. Petko et al. (2025) demonstrated that in substituted nitrobenzenes, the OCF₂H group undergoes competitive displacement by aqueous ammonia at 80–160 °C, behaving as a pseudohalogen [1]. Critically, the study established a reactivity order for leaving groups in the same ring position: F > OCF₂H >> Cl [1]. This means that in the target compound, the fluorine at position 4 and the difluoromethoxy at position 5 exhibit differentiated leaving group abilities, enabling sequential functionalization strategies: the fluorine can be displaced first under milder conditions, while the OCF₂H group requires more forcing conditions or can be retained as a metabolically stable bioisostere in the final target molecule. Compounds bearing only methoxy or chlorine substituents lack this sequential leaving group capability.

Leaving group ability
Supporting evidence
Reactivity rank: F > OCF₂H >> Cl under SNAr conditions (80–160 °C)
Enables sequential functionalization: fast F displacement then controlled OCF₂H retention or displacement.
Ranking from competitive aminodehalogenation on structural analogs; target compound not directly tested.
Nucleophilic aromatic substitution Pseudohalogen Aminodehalogenation

Conformational Lipophilicity Switching: OCF₂H as an Environmental Polarity Adaptor

The difluoromethoxy group possesses a unique conformational property that distinguishes it from both the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups: it can interconvert between a highly lipophilic conformation and a more polar conformation in response to changes in the molecular environment [1]. Müller (2014) demonstrated through bond vector analysis that this conformational dependence of polarity allows the OCF₂H group to function as an 'environmental adaptor,' adjusting its effective lipophilicity based on the polarity of the surrounding medium [1]. This property is structurally impossible for OCH₃ (which lacks the electronegative fluorine atoms driving the conformational bias) and for OCF₃ (which is intrinsically lipophilic and cannot access a polar conformation). When incorporated into the target compound at position 5, this adaptive behavior can influence how the molecule—or downstream derivatives retaining the OCF₂H group—interacts with biological membranes and protein binding pockets, potentially improving both passive permeability and target engagement compared to OCH₃ or OCF₃ analogs.

Polarity switching
Supporting evidence
OCF₂H adapts between lipophilic and polar conformations depending on medium polarity; OCH₃ and OCF₃ cannot.
Context-dependent lipophilicity may improve permeability and target engagement in derived compounds.
Qualitative vector analysis; no conformer-specific logP measurements.
Conformational polarity Lipophilicity modulation Fluorine medicinal chemistry

Physical Form Differentiation: Oil vs. Crystalline Solid and Implications for Automated Synthesis Handling

The target compound is supplied as an oil at ambient temperature , whereas the closest non-OCF₂H analog, 1-bromo-4-fluoro-2-nitrobenzene (CAS 446-09-3), is a crystalline solid with a melting point of 38–40 °C . The oil physical form of the target compound reflects the disruption of crystal lattice packing by the bulky, conformationally flexible OCF₂H group. This physical form difference has practical implications for laboratory handling: the oil can be dispensed by volume using automated liquid handlers without the need for pre-dissolution, streamlining parallel synthesis workflows. In contrast, the solid comparator requires weighing or pre-solution preparation for each use. The target compound is shipped at ambient temperature and stored at room temperature without special precautions beyond standard inert atmosphere practice .

Physical form
Supplier specification
Oil at ambient temperature vs. crystalline solid (mp 38–40 °C) for non-OCF₂H analog
Oil form supports direct volumetric dispensing for high-throughput and automated synthesis workflows.
Storage at room temperature; standard inert atmosphere recommended.
Physical form Automated synthesis Weighing and dispensing

Optimal Application Scenarios for 1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene Based on Differentiated Properties


Medicinal Chemistry: Synthesis of OCF₂H-Retaining Drug Candidates Requiring Balanced Lipophilicity (LogP 3–4)

When a medicinal chemistry program requires a synthetic intermediate that installs a difluoromethoxy group as a metabolically stable bioisostere while maintaining lipophilicity in the drug-like range, the target compound is the preferred starting material. Its XLogP3 of approximately 3.5 [1] positions derived compounds favorably for CNS or intracellular targets, whereas the non-OCF₂H analog (XLogP3 = 2.4) [2] may yield final compounds with suboptimal permeability. The OCF₂H group additionally provides conformational lipophilicity switching [3], which can facilitate both membrane transit and target binding site adaptation—a dual advantage not offered by OCH₃ or OCF₃ analogs.

Parallel Synthesis and High-Throughput Experimentation: Direct Liquid Dispensing of Oil-Form Building Block

The oil physical form of the target compound at room temperature makes it directly compatible with automated liquid handlers used in parallel synthesis and high-throughput experimentation. This eliminates the solvent pre-dissolution step required for solid analogs such as 1-bromo-4-fluoro-2-nitrobenzene (mp 38–40 °C) [4], reducing per-reaction preparation time and enabling true 'weigh-and-dispense' automation. For contract research organizations and pharmaceutical discovery groups running 96- or 384-well plate synthesis campaigns, this practical advantage translates to measurable workflow efficiency gains.

Sequential SNAr Diversification: Leveraging Orthogonal F (Fast) and OCF₂H (Slow) Leaving Group Reactivity

The target compound's unique substitution pattern places fluorine at position 4 and difluoromethoxy at position 5, creating a built-in reactivity gradient for sequential nucleophilic aromatic substitution. The fluorine atom is displaced first under mild aminodehalogenation conditions, while the OCF₂H group can be either retained as a bioisostere in the final molecule or displaced under more forcing conditions (80–160 °C) [5]. This sequential functionalization strategy is unavailable in analogs where OCF₂H is replaced by inert OCH₃ or where the fluorine is absent, making the target compound the building block of choice for constructing differentially substituted aromatic scaffolds in two-step, one-pot sequences.

Suzuki-Miyaura Cross-Coupling: Efficient Biaryl Construction with Bromine as the Preferred Halogen Handle

For synthetic routes that require a palladium-catalyzed cross-coupling step to elaborate the aromatic core, the bromine at position 1 of the target compound offers the optimal balance of reactivity and stability. The bromine is activated by the ortho-nitro group for efficient oxidative addition, and its reactivity is approximately 10–100× higher than the corresponding chloro analog [6]. This enables the use of milder reaction conditions (lower temperature, shorter time, lower catalyst loading) and broader boronic acid scope. The target compound thus provides a more robust cross-coupling handle than its chloro counterpart, directly improving yield and reducing side-product formation in route-scale synthesis.

Application
Selection Property
Validation Focus
OCF₂H-retaining intermediate synthesis
Computed lipophilicity around logP 3.5
Membrane permeability prediction review
Automated parallel synthesis
Oil physical form at room temperature
Liquid handler dispensing compatibility
Sequential SNAr diversification
Orthogonal F/OCF₂H reactivity gradient
Stepwise functionalization sequence review
Suzuki-Miyaura biaryl construction
Nitro-activated aryl bromide handle
Cross-coupling efficiency and scope validation
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